molecular formula C8H7N3O2 B585796 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid CAS No. 1155847-27-0

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

Cat. No.: B585796
CAS No.: 1155847-27-0
M. Wt: 177.163
InChI Key: WHAQWKNPWBROHF-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid typically involves the condensation of pyrazole derivatives with activated carbonyl compounds. One common method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid, which yields the desired pyrazolopyridine derivatives . Another approach involves the use of phosphorus oxychloride as a reagent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid exerts its effects involves the inhibition of specific enzymes and molecular targets. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By binding to the active site of these kinases, the compound prevents their activation and subsequent signaling pathways, leading to reduced cell growth and proliferation .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for various applications .

Biological Activity

1H-Pyrazolo[3,4-b]pyridine-3-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazolo-pyridine core, which is known for its ability to interact with various biological targets. The compound's structure can be modified to enhance its biological activity and selectivity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 1H-pyrazolo[3,4-b]pyridine derivatives. For instance, a study reported that specific derivatives exhibited potent inhibitory effects on TBK1 (TANK-binding kinase 1), an important target in cancer therapy. The lead compound identified in this research displayed an IC50 value of 0.2 nM and effectively inhibited TBK1 downstream signaling in various cancer cell lines, including A172 and U87MG .

Table 1: Anticancer Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

CompoundTargetIC50 (nM)Cell LinesMechanism of Action
Compound 15yTBK10.2A172, U87MGInhibition of IFN signaling
Compound XTRKATBDVariousInhibition of cell proliferation

Antimicrobial Activity

Recent findings also highlight the antimicrobial properties of this compound derivatives against Mycobacterium tuberculosis. In vitro assays indicated that certain modifications to the pyrazolo structure significantly enhanced antitubercular activity. The compounds were evaluated using the MABA (Microplate Alamar Blue Assay) method, showing promising results against the H37Rv strain of M. tuberculosis .

Table 2: Antimicrobial Activity Against M. tuberculosis

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)Strain Tested
Compound AAntitubercularTBDH37Rv
Compound BAntitubercularTBDH37Rv

Anti-inflammatory and Immunomodulatory Effects

The pyrazolo[3,4-b]pyridine scaffold has been explored for its anti-inflammatory effects as well. Compounds derived from this structure have been shown to inhibit key enzymes involved in inflammatory pathways, such as phosphodiesterase-4 (PDE4), thereby reducing inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many derivatives act as kinase inhibitors, targeting pathways crucial for cell proliferation and survival.
  • Modulation of Signaling Pathways : By inhibiting TBK1 and other kinases, these compounds can alter downstream signaling pathways involved in immune response and cancer progression.
  • Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies illustrate the effectiveness of 1H-pyrazolo[3,4-b]pyridine derivatives:

  • TBK1 Inhibition : A notable study found that compound 15y significantly inhibited TBK1 activity and downstream signaling in THP-1 cells stimulated with lipopolysaccharide (LPS), indicating its potential as a therapeutic agent for inflammatory diseases and cancer .
  • Antimicrobial Efficacy : Another research effort highlighted a series of pyrazolo derivatives that exhibited strong activity against M. tuberculosis, suggesting their potential use in treating drug-resistant strains .

Properties

IUPAC Name

2-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-7(13)4-6-5-2-1-3-9-8(5)11-10-6/h1-3H,4H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAQWKNPWBROHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693456
Record name (2H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155847-27-0
Record name (2H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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